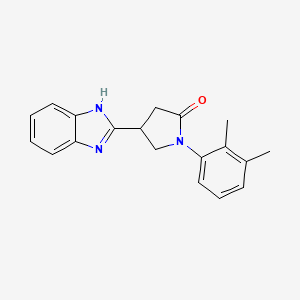

4-(1H-benzimidazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one

Description

This compound is a benzimidazole-pyrrolidinone hybrid characterized by a 2,3-dimethylphenyl group at position 1 of the pyrrolidin-2-one scaffold and a benzimidazole substituent at position 2. Its molecular formula is C₁₉H₁₈N₃O, with an average molecular mass of 304.37 g/mol (exact mass: 304.1451).

Properties

IUPAC Name |

4-(1H-benzimidazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c1-12-6-5-9-17(13(12)2)22-11-14(10-18(22)23)19-20-15-7-3-4-8-16(15)21-19/h3-9,14H,10-11H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFOSUUFILLVJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one typically involves multi-step organic synthesis. A common approach might include:

Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

Attachment of the pyrrolidinone ring: This step might involve the reaction of the benzimidazole derivative with a suitable pyrrolidinone precursor under basic or catalytic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring.

Reduction: Reduction reactions could target the carbonyl group in the pyrrolidinone ring.

Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Key Structural Features

- Benzimidazole Core : Known for its role in various biological activities.

- Pyrrolidinone Structure : Imparts stability and bioactivity.

- Dimethylphenyl Substituent : Enhances lipophilicity and potential receptor interactions.

Medicinal Chemistry

Benzimidazole derivatives are well-known for their therapeutic potentials. The compound under consideration has been investigated for several medicinal applications:

- Anticancer Activity : Research indicates that compounds similar to 4-(1H-benzimidazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one exhibit selective inhibition of cyclin-dependent kinase 1 (Cdk1), which is crucial for cell cycle regulation. In vitro studies have shown effectiveness against various cancer cell lines, including HeLa (cervical carcinoma), HCT116 (colon carcinoma), and A375 (melanoma) .

- Antiviral Properties : Benzimidazole derivatives have demonstrated activity against hepatitis C virus (HCV). Studies exploring structural modifications suggest that the presence of specific substituents can enhance antiviral potency, making these compounds promising candidates for further development .

Table 1: Summary of Biological Activities

| Activity Type | Target/Pathway | Reference |

|---|---|---|

| Anticancer | Cdk1 Inhibition | |

| Antiviral | HCV NS5A Inhibition | |

| Antimicrobial | Helicobacter pylori | |

| Antiulcer | Gastric ulcer protection |

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzimidazole derivatives:

- Substituent Effects : Variations at the pyrrolidine and benzimidazole positions significantly affect biological activity. For instance, the addition of methoxy groups has been linked to enhanced Cdk1 inhibitory potency .

- Hybrid Compounds : The synthesis of hybrid structures combining benzimidazole with other pharmacophores has shown promise in increasing bioactivity and selectivity against specific targets .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of a series of benzimidazole derivatives, including those similar to 4-(1H-benzimidazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one. The findings revealed significant antiproliferative effects on cancer cell lines with IC50 values in the low micromolar range. The mechanism was attributed to Cdk1 inhibition leading to cell cycle arrest and apoptosis induction .

Case Study 2: Antiviral Activity Against HCV

In another investigation, a series of benzimidazole analogs were screened for their ability to inhibit HCV replication. Compounds with specific substitutions at the pyrrolidine position showed remarkable potency with EC50 values below 0.03 nM against both Genotype 1a and Genotype 1b strains of HCV, highlighting the importance of structural optimization in enhancing antiviral activity .

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural and Physical Properties

Key Observations:

- N-Alkylation : Addition of a 3-methylbutyl (isopentyl) group on the benzimidazole nitrogen () increases molecular weight and lipophilicity, which may improve membrane permeability.

- Bioactivity : The 5-chloro-2-hydroxyphenyl analog () demonstrates significant antioxidant activity, suggesting that electron-withdrawing groups (e.g., Cl) and hydroxyl moieties enhance radical scavenging.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The target compound (logP ~2.8, estimated) is less lipophilic than N-isopentyl derivatives (logP ~4.1, ) but more than hydroxyl-substituted analogs (logP ~1.9, ).

- Solubility : Polar groups (e.g., hydroxyl in ) improve aqueous solubility, while bulky substituents (e.g., 2,3-dimethylphenyl) reduce it.

Biological Activity

The compound 4-(1H-benzimidazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Benzimidazole derivatives are known for their pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of 4-(1H-benzimidazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one can be represented as follows:

Benzimidazole derivatives typically exert their biological effects through several mechanisms:

- Antitumor Activity : Many benzimidazole compounds interact with DNA, inhibiting replication and transcription. This interaction often occurs through binding to the minor groove of DNA, leading to the disruption of cellular processes necessary for tumor growth.

- Antimicrobial Effects : The presence of the benzimidazole moiety enhances the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways in microorganisms.

Biological Activity Overview

Recent studies have demonstrated that 4-(1H-benzimidazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one exhibits significant biological activity across various assays:

Antitumor Activity

In vitro studies have shown that this compound possesses notable antitumor effects against several cancer cell lines. The IC50 values indicate its potency:

- HCC827 Cell Line : IC50 = 6.26 ± 0.33 μM

- NCI-H358 Cell Line : IC50 = 6.48 ± 0.11 μM

These values suggest that the compound is more effective in two-dimensional (2D) cultures compared to three-dimensional (3D) cultures, which is a common observation in cancer drug testing .

Antimicrobial Activity

The antimicrobial efficacy was evaluated against various Gram-positive and Gram-negative bacteria using the broth microdilution method. The results indicated:

- Staphylococcus aureus : MIC = 50 μg/ml

- Escherichia coli : MIC = 62.5 μg/ml

Compared to standard antibiotics like ampicillin and ciprofloxacin, this compound showed promising antibacterial activity .

Case Studies

Several case studies have been documented regarding the biological activity of similar benzimidazole derivatives:

- Study on Antitumor Properties : A study assessed a series of benzimidazole derivatives for their anticancer activities against different cell lines. The results showed that modifications on the benzimidazole scaffold significantly influenced their efficacy, with some compounds exhibiting IC50 values comparable to established chemotherapeutics .

- Antimicrobial Efficacy Evaluation : Another investigation focused on the antimicrobial properties of benzimidazole derivatives against fungal pathogens like Candida albicans. The compound demonstrated MIC values lower than those of traditional antifungal agents, suggesting its potential as a new antifungal therapy .

Structure-Activity Relationship (SAR)

The structure-activity relationship of benzimidazole derivatives indicates that modifications at specific positions can enhance biological activity. For instance:

- Substituents on the phenyl ring can significantly impact both antitumor and antimicrobial activities.

- The presence of electron-withdrawing groups generally increases potency against cancer cells.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(1H-benzimidazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one, and how do reaction conditions influence yield?

- Methodology : Two primary methods are documented:

- Method A : Refluxing 1-substituted phenyl-4-carboxy-2-pyrrolidinone derivatives with 1,2-diaminobenzene in 4 M HCl for 24 hours, followed by neutralization (pH 8–9) and crystallization .

- Method B : Refluxing amino acids in 10% HCl for 30 minutes, then neutralizing with aqueous ammonia. This method is faster but may require additional purification steps .

- Key Variables : Extended reflux times (Method A) improve cyclization but risk side reactions. Neutralization pH must be tightly controlled to avoid product decomposition.

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

- Analytical Framework : Use orthogonal techniques:

- HPLC (≥95% purity threshold) coupled with UV-VIS spectroscopy for quantitative analysis .

- 1H/13C NMR to confirm substituent positions (e.g., benzimidazole ring integration at δ 7.3–7.6 ppm, pyrrolidinone carbonyl at ~170 ppm) .

- ESI-MS for molecular ion verification (e.g., [M+H]+ or [M–H]– peaks) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for benzimidazole-pyrrolidinone hybrids?

- Case Study : Discrepancies in receptor binding affinities may arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may alter conformational stability .

- Stereochemical Variants : Unreported enantiomers (e.g., 3aS*,4R* configurations) could exhibit divergent bioactivity; chiral HPLC or X-ray crystallography is critical .

- Resolution Protocol : Replicate assays under standardized conditions (e.g., PBS buffer, 37°C) and validate via dose-response curves with positive controls (e.g., known GABA-A modulators) .

Q. How can computational modeling predict the compound’s interaction with neurotransmitter receptors?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to GABA-A or 5-HT receptors. Prioritize residues like α1-subunit His102 for benzodiazepine site interactions .

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of predicted binding poses .

- Validation : Compare in silico results with in vitro electrophysiology (e.g., patch-clamp assays on neuronal cells) .

Q. What environmental fate studies are applicable to assess ecological risks of this compound?

- Experimental Design :

- Abiotic Degradation : Expose to UV light (254 nm) in aqueous solutions (pH 4–9) to simulate photolysis; monitor via LC-MS for breakdown products (e.g., benzimidazole fragments) .

- Biotic Metabolism : Use soil microcosms with Pseudomonas spp. to evaluate microbial degradation pathways .

- Risk Metrics : Calculate half-life (t1/2) and bioaccumulation factors (BCF) using EPI Suite™ .

Q. How do substituent modifications (e.g., 2,3-dimethylphenyl vs. 3-methylphenyl) alter thermal stability?

- Thermal Analysis :

- TGA/DTA : The 2,3-dimethylphenyl group increases thermal decomposition onset (e.g., ~250°C vs. 220°C for 3-methylphenyl) due to steric hindrance .

- DSC : Monitor glass transition (Tg) and melting points to correlate crystallinity with stability .

Methodological Challenges

Q. What advanced techniques address low yields in large-scale synthesis?

- Process Optimization :

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to <4 hours (e.g., 150°C in DMF with K2CO3) while maintaining >85% yield .

- Flow Chemistry : Implement continuous flow reactors to minimize intermediate degradation and improve scalability .

Q. How can fluorescence spectroscopy elucidate the compound’s bioimaging potential?

- Protocol :

- Excitation/Emission Scans : Record spectra in DMSO/PBS (λex = 350 nm; λem = 450–500 nm) to confirm Stokes shift and quantum yield (Φ) .

- Cell Imaging : Treat HeLa cells with 10 µM compound; use confocal microscopy to track subcellular localization (e.g., mitochondrial colocalization with MitoTracker) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.